molecular formula C11H14O3 B8673587 2-(4-Methylphenyl)ethoxyacetic acid

2-(4-Methylphenyl)ethoxyacetic acid

Cat. No.: B8673587
M. Wt: 194.23 g/mol
InChI Key: RHMBLZBEXFNJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)ethoxyacetic acid is a phenylacetic acid derivative featuring an ethoxy group (-OCH₂CH₃) attached to the para position of the benzene ring and a methyl substituent on the phenyl group.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-[2-(4-methylphenyl)ethoxy]acetic acid

InChI

InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)6-7-14-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

RHMBLZBEXFNJKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenylacetic Acid Derivatives

Compound Name Substituent(s) Key Properties/Activities Source
2-(4-Methylphenyl)ethoxyacetic acid - Ethoxy (-OCH₂CH₃) at para
- Methyl at para
Hypothesized metabolic stability due to ethoxy group; limited direct data available Inferred
4-Methoxyphenylacetic acid - Methoxy (-OCH₃) at para Found in human urine as a catecholamine metabolite; moderate polarity
2-(4-Methylphenyl)ethanol - Ethanol group at para 46.7% tyrosinase inhibition at 4 mM; structural analog with bioactivity in melanogenesis
2-(4-Ethoxy-3-hydroxyphenyl)acetic acid - Ethoxy at para
- Hydroxy at meta
Dual substituents may enhance antioxidant potential; used in synthetic chemistry
Ethoxyacetic acid - Ethoxy group 23% recovery in human urine post-EGEE exposure; half-life ~21–24 hours; influenced by body mass

Physicochemical and Pharmacokinetic Properties

  • For example, ethyl 4-methylphenoxyacetate (logP ~2.1) is more lipophilic than its carboxylic acid counterparts .
  • Excretion Kinetics : Ethoxyacetic acid’s excretion correlates with cardiorespiratory factors (e.g., heart rate) and inversely with body mass, suggesting smaller distribution volumes enhance elimination rates . Methoxy derivatives like 4-methoxyphenylacetic acid may follow different metabolic pathways due to O-methylation .

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